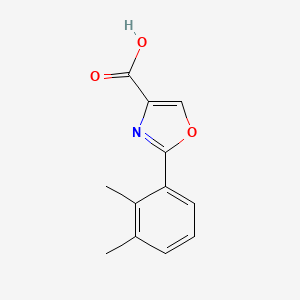
2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid, also known as DMOX or Oxazole-4-carboxylic acid, is a chemical compound with the molecular formula C12H11NO3. It is a heterocyclic compound containing both nitrogen and oxygen atoms in its structure. DMOX is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
Mécanisme D'action
2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid inhibits the activity of DPP-IV by binding to the active site of the enzyme. DPP-IV is involved in the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and regulate glucose metabolism. By inhibiting DPP-IV, 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid increases the levels of these hormones, leading to improved glucose tolerance and insulin secretion.
Biochemical and Physiological Effects:
2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid has been shown to have a number of biochemical and physiological effects, including increased insulin secretion, improved glucose tolerance, and reduced inflammation. In addition, 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid has been shown to have immunomodulatory effects, which may have therapeutic implications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid is its potent inhibitory activity against DPP-IV, which makes it a useful tool for studying the role of DPP-IV in glucose metabolism and other physiological processes. However, one limitation of 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid and its potential therapeutic applications. One area of interest is the development of more potent and selective DPP-IV inhibitors, which may have improved efficacy and fewer side effects compared to existing inhibitors. Another area of interest is the investigation of the immunomodulatory effects of DPP-IV inhibitors, which may have therapeutic implications in the treatment of autoimmune diseases. Finally, the use of DPP-IV inhibitors in combination with other drugs, such as insulin or GLP-1 receptor agonists, may have synergistic effects on glucose metabolism and other physiological processes.
Méthodes De Synthèse
2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 2,3-dimethylphenyl isocyanate with ethyl oxalyl chloride, followed by cyclization with sodium ethoxide. Another method involves the reaction of 2,3-dimethylphenyl isocyanate with malonic acid in the presence of a base, followed by cyclization with sodium ethoxide.
Applications De Recherche Scientifique
2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. DPP-IV inhibitors, such as 2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid, have been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. In addition, DPP-IV inhibitors have been shown to have anti-inflammatory and immunomodulatory effects, which may have therapeutic implications in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
2-(2,3-dimethylphenyl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-9(8(7)2)11-13-10(6-16-11)12(14)15/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRVQGKHBMAJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC(=CO2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)
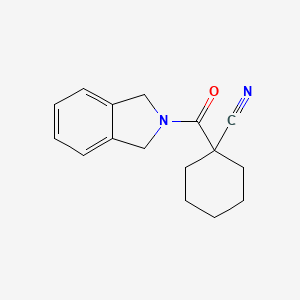
![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)
![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)
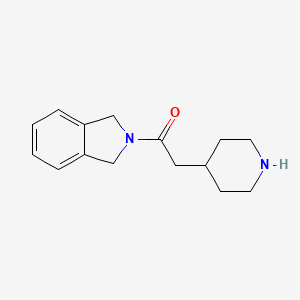
![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)

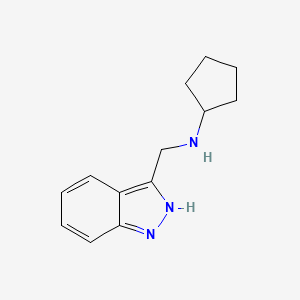
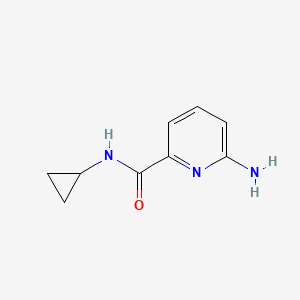
![2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)
![2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)

![(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B7555047.png)
![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)